

# Application Notes and Protocols for TL-895

## Treatment in Primary Cell Cultures

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### Compound of Interest

Compound Name: TL-895

Cat. No.: B15580299

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TL-895** is a potent, orally available, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK) and bone marrow tyrosine kinase on chromosome X (BMX).[1][2][3][4] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical enzyme for the proliferation and survival of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[5] **TL-895** covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5][6] These application notes provide detailed protocols for the treatment of primary cell cultures with **TL-895** to assess its efficacy and mechanism of action.

### Mechanism of Action

**TL-895** primarily functions by blocking the BCR signaling cascade through the irreversible inhibition of BTK.[5] This disruption inhibits the proliferation and survival of malignant B-cells.[5] Additionally, **TL-895** has been shown to impact other critical cellular pathways. In myeloproliferative neoplasm (MPN)-blast phase stem cells, **TL-895** targets the dysregulated MDM2/p53 and NF-κB pathways.[1][7] It also affects pathways involved in cell adhesion and chemotaxis.[2][8]

## Quantitative Data Summary

The following tables summarize the quantitative data reported for **TL-895** in various preclinical studies.

Table 1: Potency and Selectivity of **TL-895**

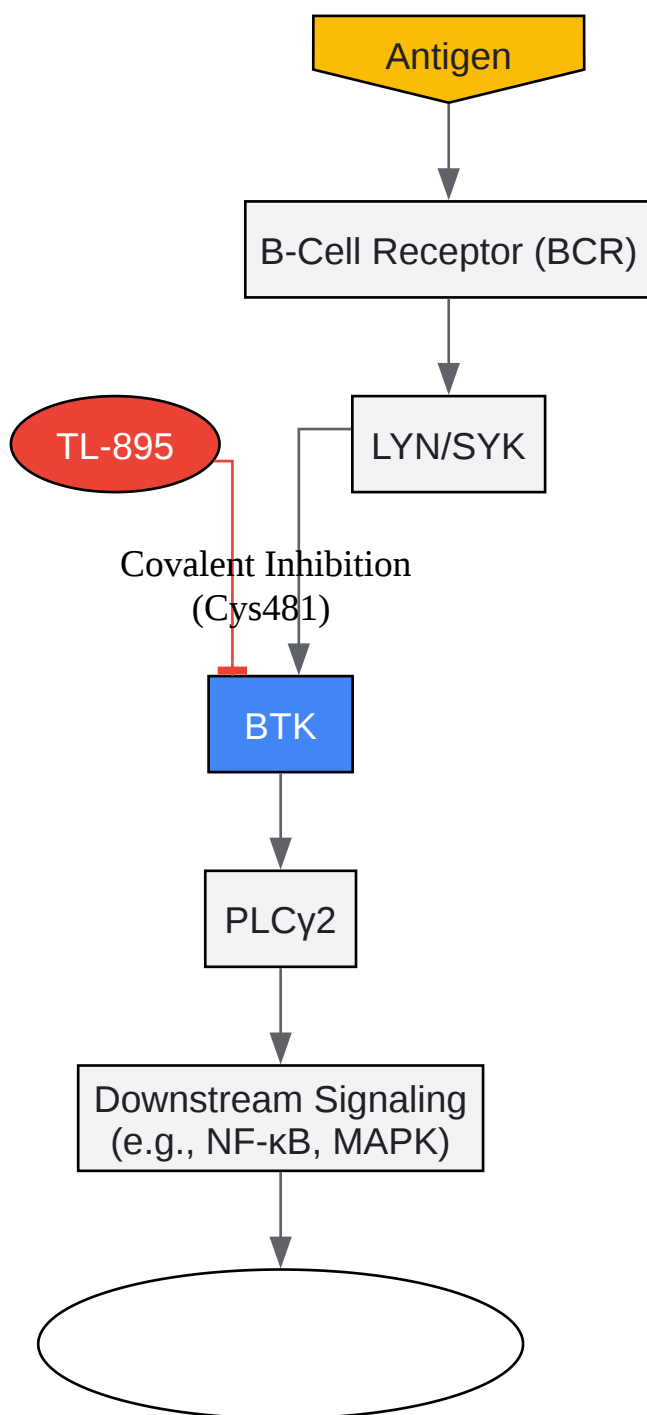
Target	Assay Type	Metric	Value	Reference
Recombinant BTK	Biochemical Kinase Assay	Average IC50	1.5 nM	<a href="#">[3]</a>
BTK	Kinase Assay	IC50	3.02 nmol/L	<a href="#">[4]</a>
BMX	Kinase Assay	IC50	0.53 nmol/L	<a href="#">[4]</a>
BTK Autophosphorylation (Y223)	Ramos Burkitt's Lymphoma Cells	IC50	1-10 nM	<a href="#">[3]</a>
BTK	Lymphoid and Myeloid Cell Lines	IC50	4.9 nM	<a href="#">[8]</a>

Table 2: Effects of **TL-895** on Primary Cells and Cell Lines

Cell Type	Experiment	Treatment	Result	p-value	Reference
MPN-Blast Phase CD34+ Cells	Growth Assay	5 $\mu$ M TL-895	38% decrease in growth	<0.05	<a href="#">[9]</a>
MPN-Blast Phase CD34+ and CD34+CD38- Cells	Apoptosis Assay	5 $\mu$ M TL-895 + 400 nM navtemadlin	Significant increase in apoptosis	<0.05	<a href="#">[1]</a> <a href="#">[9]</a>
JAK2VF Cells	Static Adhesion Assay (VCAM- coated)	TL-895	40% decrease in adhesion	<0.001	<a href="#">[2]</a> <a href="#">[10]</a>
JAK2VF Cells	Static Adhesion Assay (ICAM- coated)	TL-895	40% decrease in adhesion	<0.005	<a href="#">[2]</a> <a href="#">[10]</a>
JAK2VF Cells	Chemotaxis Assay (toward SDF1 $\alpha$ )	TL-895	57% decrease in migration	<0.05	<a href="#">[2]</a> <a href="#">[10]</a>
JAK2VF Cells	RAC1 Activation Assay	TL-895	39% decrease in RAC1 activation	=0.08	<a href="#">[2]</a> <a href="#">[10]</a>

## Signaling Pathways and Experimental Workflows

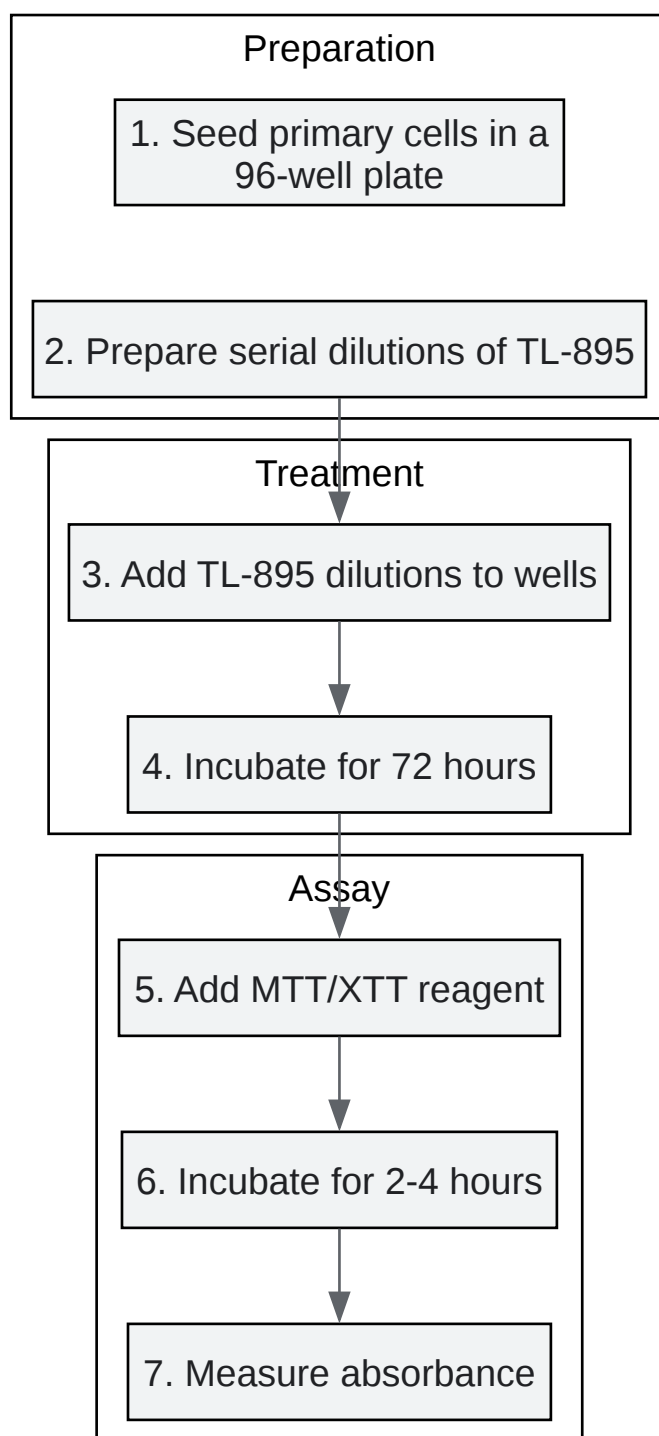
B-Cell Receptor (BCR) Signaling Pathway Inhibition by **TL-895**



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Caption: **TL-895** inhibits the BCR signaling pathway by irreversibly binding to BTK.

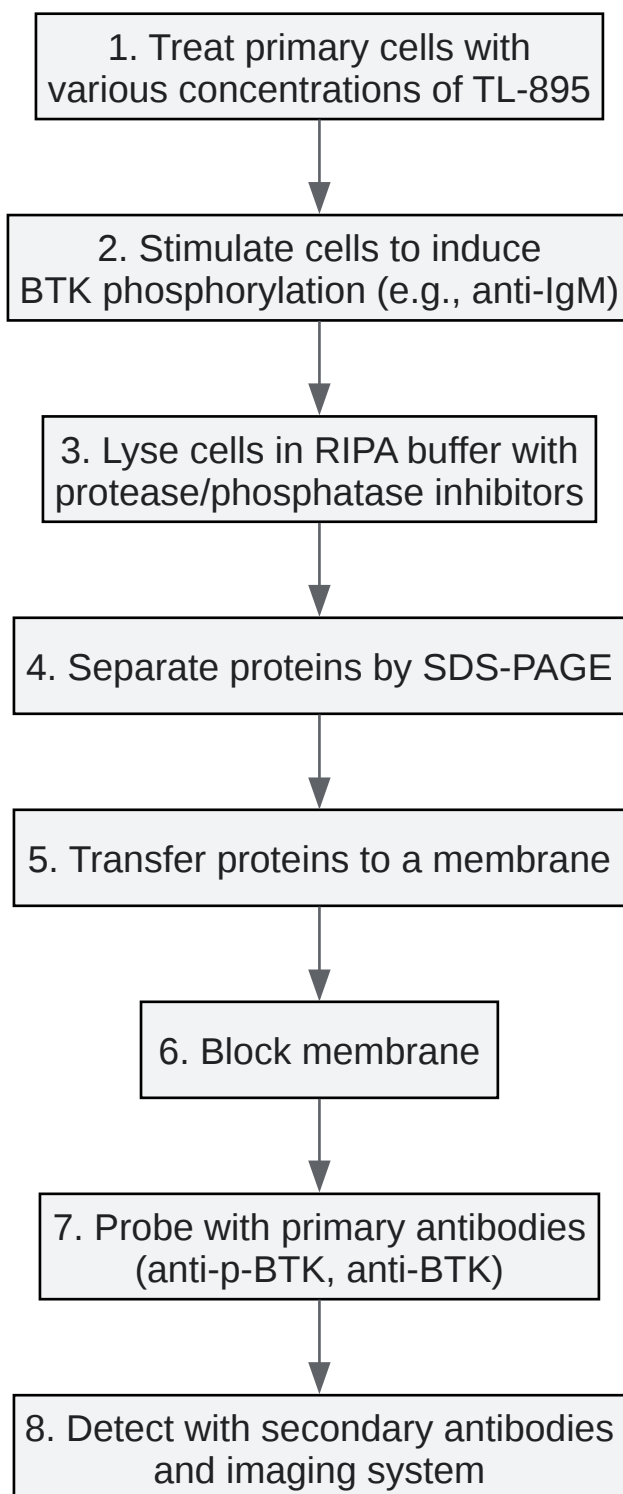
Experimental Workflow for Cell Viability Assay



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Caption: Workflow for assessing cell viability after **TL-895** treatment.

Experimental Workflow for Western Blot Analysis of BTK Phosphorylation



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Caption: Workflow for analyzing BTK phosphorylation inhibition by **TL-895**.

## Experimental Protocols

## 1. Cell Viability Assay (MTT/XTT Assay)

This protocol is to determine the effect of **TL-895** on the viability of primary cells.

- Materials:

- Primary cells of interest
- Complete culture medium
- **TL-895** (stock solution in DMSO)
- 96-well plates
- MTT (5 mg/mL in PBS) or XTT solution
- Solubilization buffer (for MTT)
- Plate reader

- Procedure:

- Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100  $\mu$ L of complete culture medium.
- Drug Treatment: Prepare serial dilutions of **TL-895** in complete culture medium. Add 100  $\mu$ L of the drug dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).[\[11\]](#)
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.[\[11\]](#)
- MTT/XTT Addition: Add 20  $\mu$ L of MTT or 50  $\mu$ L of XTT solution to each well.[\[11\]](#)
- Incubation: Incubate for 2-4 hours at 37°C until a color change is observed.[\[11\]](#)
- Quantification: If using MTT, add solubilization buffer and read absorbance. If using XTT, read absorbance directly.

## 2. Western Blot for Phospho-BTK

This protocol is to detect the inhibition of BTK autophosphorylation.

- Materials:
  - Primary cells of interest
  - Serum-free medium
  - **TL-895**
  - Stimulating agent (e.g., anti-IgM for B-cells)
  - Ice-cold PBS
  - RIPA buffer with protease and phosphatase inhibitors
  - BCA protein assay kit
  - SDS-PAGE gels and running buffer
  - Transfer buffer and membrane (PVDF or nitrocellulose)
  - Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
  - Primary antibodies (anti-phospho-BTK (Tyr223), anti-BTK)
  - HRP-conjugated secondary antibody
  - Chemiluminescent substrate
- Procedure:
  - Cell Treatment: Seed cells and, if necessary, starve in serum-free medium. Pre-treat with various concentrations of **TL-895** for the desired time.[\[6\]](#)
  - Stimulation: Stimulate the cells with an appropriate agonist to induce BTK phosphorylation.[\[6\]](#)
  - Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.[\[6\]](#)



- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
- Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.
- Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

### 3. Cell Adhesion Assay

This protocol assesses the effect of **TL-895** on cell adhesion to extracellular matrix proteins.

- Materials:
  - Primary cells of interest
  - 96-well plates coated with VCAM-1 or ICAM-1
  - **TL-895**
  - Fluorescent dye (e.g., Calcein-AM)
  - Fluorimeter
- Procedure:
  - Cell Treatment: Treat primary cells with **TL-895** or vehicle control for 4 hours or overnight. [\[2\]](#)
  - Cell Labeling: Label the treated cells with a fluorescent dye according to the manufacturer's protocol.
  - Adhesion: Add the labeled cells to the VCAM-1 or ICAM-1 coated plates and incubate to allow for adhesion.

- Washing: Gently wash the plates to remove non-adherent cells.
- Quantification: Measure the fluorescence of the remaining adherent cells using a fluorimeter. A decrease in fluorescence in **TL-895**-treated wells compared to control indicates inhibition of adhesion.[\[2\]](#)

#### 4. Chemotaxis (Trans-well Motility) Assay

This protocol evaluates the effect of **TL-895** on the migration of primary cells toward a chemoattractant.

- Materials:
  - Primary cells of interest
  - Trans-well inserts (e.g., 8  $\mu$ m pore size)
  - 24-well plate
  - **TL-895**
  - Chemoattractant (e.g., SDF1 $\alpha$ )
  - Serum-free or low-serum medium
  - Fixing and staining reagents (e.g., DAPI or Crystal Violet)
- Procedure:
  - Cell Preparation: Resuspend primary cells in serum-free or low-serum medium and pre-treat with **TL-895** or vehicle control.[\[6\]](#)
  - Assay Setup: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.[\[6\]](#)
  - Cell Seeding: Add the pre-treated cell suspension to the upper insert of the Trans-well.[\[6\]](#)
  - Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 4-6 hours).[\[6\]](#)

- Cell Removal: Carefully remove non-migrated cells from the upper surface of the insert.[6]
- Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope or quantify the eluted stain by measuring absorbance.[6] A decrease in the number of migrated cells in **TL-895**-treated wells indicates inhibition of chemotaxis.[2]

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